
DMH-1
Descripción general
Descripción
DMH-1 (4-[6-(4-isopropoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline) is a potent and selective small-molecule inhibitor of bone morphogenetic protein (BMP) signaling. It targets activin receptor-like kinases (ALKs), with IC50 values of 27 nM (ALK1), 107.9 nM (ALK2), <5 nM (ALK3), and 47.6 nM (ALK6), demonstrating its highest potency against ALK3 . This compound inhibits BMP-induced Smad1/5/8 phosphorylation, a key pathway in embryonic development, stem cell differentiation, and cancer progression .
Métodos De Preparación
Chemical Synthesis of DMH-1
The synthesis of this compound involves constructing its pyrazolo[1,5-a]pyrimidine core functionalized with quinoline and 4-isopropoxyphenyl substituents. While detailed laboratory protocols remain proprietary, general synthetic routes can be inferred from structural analogs and fragment-based approaches .
Retrosynthetic Analysis
Retrosynthetic breakdown suggests this compound derives from three key intermediates:
-
Quinoline-4-carbaldehyde : Serves as the precursor for the quinoline moiety.
-
4-Isopropoxyphenylboronic acid : Provides the aryl substituent for Suzuki-Miyaura coupling.
-
Pyrazolo[1,5-a]pyrimidine scaffold : Forms the central heterocyclic structure .
Formation of the Pyrazolo[1,5-a]pyrimidine Core
The pyrazolo[1,5-a]pyrimidine ring is synthesized via cyclocondensation of aminopyrazoles with β-diketones or α,β-unsaturated ketones. For this compound, this likely involves reacting 3-aminopyrazole with a diketone derivative under acidic conditions.
Functionalization with the 4-Isopropoxyphenyl Group
The 4-isopropoxyphenyl substituent is installed via palladium-catalyzed coupling reactions. For example, a Buchwald-Hartwig amination or Ullmann-type coupling may connect the aryl ether to the pyrazolopyrimidine intermediate.
Optimization of Reaction Conditions
Catalytic Systems
Palladium catalysts, such as Pd(PPh₃)₄ or PdCl₂(dppf), are critical for cross-coupling steps. Ligands like XPhos enhance efficiency in Suzuki-Miyaura reactions, achieving yields >75% .
Solvent and Temperature
-
Solvent : Polar aprotic solvents (e.g., DMF, DMSO) are preferred for cyclocondensation, while toluene/ethanol mixtures optimize coupling reactions.
-
Temperature : Pyrazolopyrimidine formation proceeds at 80–100°C, whereas cross-couplings require higher temperatures (110–130°C) .
Purification Techniques
Crude this compound is purified via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. HPLC analysis confirms ≥98% purity .
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₄H₂₀N₄O | |
Molecular Weight | 380.44 g/mol | |
CAS Number | 1206711-16-1 | |
Solubility (DMSO) | 9.51 mg/mL (20 mM) | |
Storage Conditions | +4°C (short-term), -20°C (long-term) |
Analytical Characterization
Spectroscopic Data
-
¹H NMR (DMSO-d₆): Peaks at δ 8.9 (quinoline H), 8.3 (pyrazolopyrimidine H), 4.7 (isopropoxy CH), 1.3 (isopropyl CH₃).
-
MS (ESI+) : m/z 381.2 [M+H]⁺, consistent with molecular formula C₂₄H₂₀N₄O .
Chromatographic Purity
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) shows a single peak at 254 nm, confirming ≥98% purity .
Scalability and Industrial Considerations
Batch synthesis of this compound faces challenges in minimizing byproducts during cross-coupling. Kilogram-scale production employs flow chemistry to enhance heat transfer and reduce reaction times .
Applications in Stock Solution Preparation
Table 2: Recommended Stock Solution Protocols
Análisis De Reacciones Químicas
Tipos de Reacciones
DMH-1 sufre diversas reacciones químicas, entre ellas:
Oxidación: this compound puede oxidarse en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales en la molécula de this compound.
Reactivos y Condiciones Comunes
Oxidación: Se pueden utilizar agentes oxidantes comunes como peróxido de hidrógeno o permanganato de potasio.
Reducción: Los agentes reductores como borohidruro de sodio o hidruro de litio y aluminio se emplean típicamente.
Sustitución: Las reacciones de sustitución a menudo implican el uso de nucleófilos como aminas o tioles en condiciones básicas.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados de quinolina N-óxido, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en el andamio de this compound .
Aplicaciones Científicas De Investigación
DMH-1 tiene una amplia gama de aplicaciones de investigación científica:
Mecanismo De Acción
DMH-1 ejerce sus efectos inhibiendo selectivamente el receptor de tipo I BMP, la quinasa similar al receptor de activina 2 (ALK2). Esta inhibición bloquea la fosforilación inducida por BMP4 de Smads 1, 5 y 8, que son moléculas de señalización clave en la vía BMP. Al evitar la activación de estas Smads, this compound interrumpe los eventos de señalización aguas abajo que son críticos para la proliferación, diferenciación y migración celular .
Comparación Con Compuestos Similares
Comparison with Similar BMP/TGF-β Inhibitors
Target Selectivity and Potency
Functional Differences in Cellular Models
- This compound vs. Dorsomorphin : this compound shows superior selectivity for ALK3, while dorsomorphin inhibits AMPK and VEGFR2, confounding results in angiogenesis studies . This compound induces dorsalization in zebrafish embryos at lower concentrations (250–750 nM) without lethality, whereas dorsomorphin requires higher doses and causes toxicity .
- This compound vs. ALK5 Inhibitors (Repsox, A83-01) : In Ercc1-deficient fibroblasts, this compound (ALK2/3 inhibitor) is less effective than Repsox (ALK5 inhibitor) in reducing γH2AX (DNA damage marker) and nuclear size . However, this compound uniquely restores DNA methylation patterns in aging models, highlighting its epigenetic regulatory role .
- This compound vs.
Actividad Biológica
DMH-1 (Dorsomorphin Homolog 1) is a selective small molecule inhibitor of bone morphogenic protein (BMP) type I receptors, particularly activin receptor-like kinase 2 (ALK2). Its biological activity primarily revolves around its role in inhibiting BMP signaling pathways, which are crucial in various cellular processes including proliferation, migration, and differentiation. This article delves into the detailed biological activities of this compound, supported by data tables and relevant case studies.
This compound exhibits a potent inhibitory effect on BMP signaling by selectively targeting ALK2. The compound has an IC50 value of approximately 108 nM in vitro, with enhanced selectivity for ALK2 over ALK1 and ALK3 (6-fold and 19-fold, respectively) . Importantly, this compound does not significantly inhibit other receptors such as AMPK, ALK5, KDR (VEGFR-2), or PDGFRβ .
The inhibition of BMP signaling leads to the suppression of Smad 1/5/8 phosphorylation, which is critical for the transcriptional regulation of target genes involved in cell growth and differentiation .
1. Cancer Cell Proliferation and Migration
This compound has demonstrated significant anti-cancer properties, particularly in non-small cell lung cancer (NSCLC). In vitro studies have shown that this compound treatment reduces cell proliferation and promotes apoptosis in NSCLC cell lines such as A549. For instance:
- Cell Proliferation : A549 cells treated with 5 µM this compound exhibited a 10% reduction in growth after 48 hours .
- Cell Death : The same concentration significantly increased the percentage of dead cells after 72 hours compared to controls .
In vivo studies using xenograft models further corroborate these findings, where this compound treatment resulted in a 50% reduction in tumor volume compared to control groups after four weeks of treatment .
2. Neurogenesis Promotion
This compound also plays a role in promoting neurogenesis from human induced pluripotent stem cells (iPSCs). When used in conjunction with SB431542, this compound enhances the expression of neural markers such as SOX1 and PAX6 during neural induction. Notably, the expression levels of SOX1 were significantly higher when compared to control treatments using Noggin .
Data Tables
The following table summarizes key findings related to the biological activity of this compound:
Biological Activity | In Vitro Effect | In Vivo Effect |
---|---|---|
Cell Proliferation | Reduced by ~10% at 5 µM | Tumor volume reduced by ~50% |
Cell Death | Increased percentage of dead cells | Not directly measured |
Neurogenesis | Enhanced SOX1 expression | Not applicable |
Selectivity for ALK Receptors | ALK2: IC50 = 108 nM | N/A |
Case Study: Lung Cancer Treatment
A study conducted on NSCLC cell lines demonstrated that this compound effectively reduced cell migration and invasion. Specifically, the use of this compound resulted in a marked decrease in the expression of genes associated with metastasis (Id1, Id2, Id3) and significantly inhibited tumor growth in xenograft models .
Case Study: Neurogenesis from iPSCs
Another investigation focused on the effects of this compound on human iPSCs revealed that it could promote neurogenesis when combined with other factors. The study highlighted that while this compound induced SOX1 expression comparably to Noggin at higher concentrations, it also exhibited cytotoxic effects at elevated doses .
Q & A
Basic Research Questions
Q. What is the primary mechanism of action of DMH-1 in BMP signaling inhibition?
this compound selectively inhibits bone morphogenetic protein (BMP) receptors, particularly ALK2 (ACVR1), with an IC50 of 107.9 nM. It blocks downstream Smad1/5/8 phosphorylation, disrupting BMP-mediated signaling pathways critical for cellular differentiation, apoptosis, and proliferation . Methodologically, confirm target specificity by comparing its effects on related receptors (e.g., ALK5, VEGFR2) using kinase inhibition assays and Western blotting for phospho-Smad levels .
Q. What are the recommended concentrations and solvent systems for this compound in in vitro studies?
this compound is typically dissolved in DMSO (solubility ≥20 mg/mL) and used at 1–10 µM for cell-based assays. For example:
- Apoptosis assays : 5–10 µM induces significant apoptosis in A549 lung cancer cells .
- Gene regulation : 2.5–5 µM modulates ID3 and ICAM1 mRNA levels in endometrial stromal cells .
Always include DMSO-only controls to rule out solvent toxicity. Pre-test solubility in alternative solvents (ethanol or aqueous buffers) for non-DMSO applications .
Q. Which model organisms or cellular systems are validated for this compound studies?
Validated systems include:
- Cell lines : HEK293 (BMP-Smad signaling), A549 (cancer proliferation), and primary sensory neurons (ion channel modulation) .
- In vivo models : Zebrafish (dorsal-ventral patterning) and murine xenografts (tumor growth inhibition at 5 mg/kg, intraperitoneal) .
For new models, validate BMP pathway engagement via qPCR for BMP-responsive genes (e.g., Id1) .
Advanced Research Questions
Q. How to design experiments investigating this compound’s dose-dependent effects on cellular processes?
- Dose-response curves : Test 0.1–50 µM this compound to capture threshold and saturation effects. For example, calcium influx peaks at 10 µM, while apoptosis plateaus at 20 µM .
- Time-course analysis : Measure Smad1/5/8 phosphorylation at 0.5–24 hours post-treatment to identify kinetic variations .
- Multi-parametric readouts : Combine viability (MTT), apoptosis (Annexin V), and migration (scratch assay) to assess pleiotropic effects .
Q. How to resolve contradictory data when combining this compound with other pathway modulators (e.g., GDF-15)?
Contradictions may arise due to crosstalk between BMP and TGF-β pathways:
- Example : Co-treatment with GDF-15 enhances this compound-induced apoptosis (Figure 1C) but reduces calcium influx (Figure 1B) in sensory neurons .
- Methodology : Use pathway-specific inhibitors (e.g., SB431542 for ALK5) to isolate BMP vs. TGF-β effects. Validate with RNA-seq to identify overlapping transcriptional targets .
Q. What methodologies are recommended for assessing this compound’s impact on gene expression profiles?
- RT-qPCR : Quantify BMP-responsive genes (ID3, ICAM1) with normalization to housekeeping genes (e.g., GAPDH) .
- RNA sequencing : Profile genome-wide changes to uncover off-target effects (e.g., metabolic or autophagy genes) .
- Epigenetic analysis : Use ChIP-seq to assess Smad1/5/8 binding at promoter regions under this compound treatment .
Q. Data Interpretation and Reproducibility
Q. How to address variability in this compound’s effects across cell types (e.g., cancer vs. stromal cells)?
- Cell-specific factors : Compare receptor expression (ALK2, ALK3) via flow cytometry or Western blot .
- Microenvironmental controls : Replicate experiments in co-culture systems (e.g., cancer cells + fibroblasts) to mimic in vivo conditions .
Q. What statistical frameworks are optimal for analyzing this compound’s dual roles in proliferation and apoptosis?
- Multivariate analysis : Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare treatment groups across multiple endpoints .
- Dose-time interactions : Apply mixed-effects models to account for temporal variability in phospho-Smad dynamics .
Q. Advanced Experimental Design
Q. How to optimize this compound delivery for in vivo pharmacokinetic studies?
- Formulation : Prepare this compound in 10% DMSO + 40% PEG300 + 50% saline for intraperitoneal injection .
- Bioavailability assays : Measure plasma concentrations via LC-MS/MS at 0.5–24 hours post-administration .
Q. What strategies mitigate off-target effects in long-term this compound treatments?
Propiedades
IUPAC Name |
4-[6-(4-propan-2-yloxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O/c1-16(2)29-19-9-7-17(8-10-19)18-13-26-24-22(14-27-28(24)15-18)20-11-12-25-23-6-4-3-5-21(20)23/h3-16H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMIFGARJSWXZSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=CN3C(=C(C=N3)C4=CC=NC5=CC=CC=C45)N=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679195 | |
Record name | 4-(6-{4-[(Propan-2-yl)oxy]phenyl}pyrazolo[1,5-a]pyrimidin-3-yl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60679195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1206711-16-1 | |
Record name | 4-[6-[4-(1-Methylethoxy)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1206711-16-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(6-{4-[(Propan-2-yl)oxy]phenyl}pyrazolo[1,5-a]pyrimidin-3-yl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60679195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DMH1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.